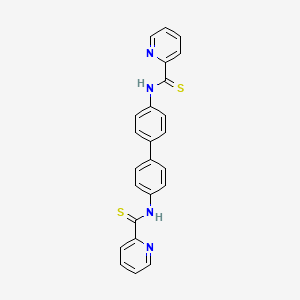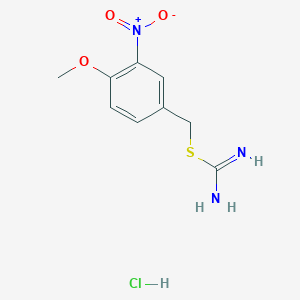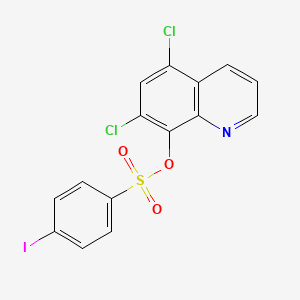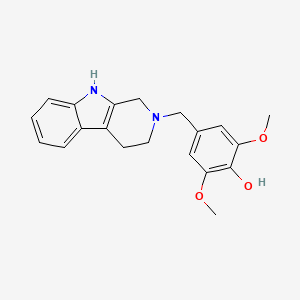![molecular formula C11H16N2O4S B5142636 N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, commonly known as EMSG, is a chemical compound that has been widely used in scientific research for its unique properties. EMSG is an amide derivative of glycine, which has a sulfonyl and methoxyphenyl group attached to it. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of EMSG is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and aldose reductase. EMSG has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Additionally, EMSG has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
EMSG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as improve glucose tolerance and insulin sensitivity. EMSG has also been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, EMSG has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
実験室実験の利点と制限
EMSG has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized and purified. EMSG has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using EMSG in lab experiments. Its effects may vary depending on the cell or tissue type being studied, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of EMSG. One potential direction is the development of EMSG-based therapies for cancer, diabetes, and neurological disorders. Another direction is the study of EMSG's mechanism of action and its effects on various signaling pathways. Additionally, the development of new synthesis methods for EMSG and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in scientific research.
合成法
EMSG can be synthesized through various methods, including the reaction of glycine with sulfonyl chloride and 4-methoxyaniline. Another method involves the reaction of glycine with sulfonyl isocyanate and 4-methoxyaniline. The resulting compound is purified through recrystallization or chromatography.
科学的研究の応用
EMSG has been widely used in scientific research for its unique properties. It has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. EMSG has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. Additionally, EMSG has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-13(8-11(12)14)18(15,16)10-6-4-9(17-2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZGBHMLJMFGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)


![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
